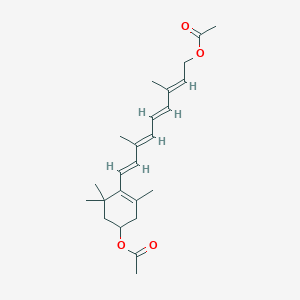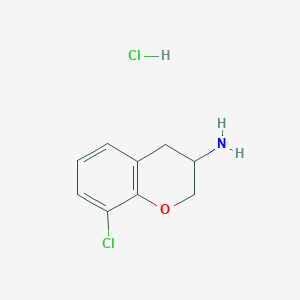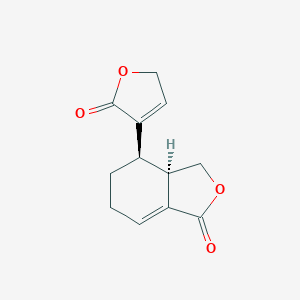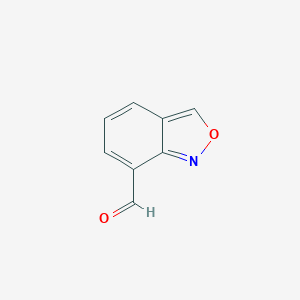
3-Brom-2-methoxy-5-nitropyridin
Übersicht
Beschreibung
3-Bromo-2-methoxy-5-nitropyridine, also known as 3-BNMP, is an organic compound that is widely used in scientific research due to its unique properties. It is a colorless solid with a melting point of 147°C and a boiling point of 162°C. 3-BNMP has a pK a value of 8.2 and is soluble in water at room temperature. It is a versatile compound and is used in a variety of applications, such as drug synthesis, biochemical research, and medical diagnostics.
Wissenschaftliche Forschungsanwendungen
Synthese von Nitropyridinen
“3-Brom-2-methoxy-5-nitropyridin” wird in der Synthese von Nitropyridinen verwendet . Die Reaktion von Pyridin und substituierten Pyridinen mit N2O5 in einem organischen Lösungsmittel ergibt das N-Nitropyridinium-Ion. Wenn dies mit SO2/HSO3– in Wasser umgesetzt wird, erhält man 3-Nitropyridin .
Bildung von 5-Nitropyridin-2-sulfonsäure
Aus 3-Nitropyridin wird 5-Nitropyridin-2-sulfonsäure in einer zweistufigen Reaktion gebildet . Dies ist ein bedeutender Prozess im Bereich der organischen Chemie.
Synthese von 2-substituierten-5-Nitro-Pyridinen
5-Nitropyridin-2-sulfonsäure, die aus 3-Nitropyridin gebildet wird, wird zur Synthese einer Reihe von 2-substituierten-5-Nitro-Pyridinen verwendet . Diese Verbindungen haben verschiedene Anwendungen in der chemischen Forschung und in der Pharmakologie.
Substitution mit Ammoniak und Aminen
3-Nitropyridin und 4-substituierte-3-Nitropyridine wurden mit Ammoniak und Aminen durch die vicarious substitution method und durch die oxidative substitution method in der Position para zur Nitrogruppe substituiert . Dies führt zu hohen Regioselektivitäten und Ausbeuten und liefert eine Reihe von 4-substituierten-2-Alkylamino-5-Nitropyridinen .
Synthese von Imidazo[4,5-c]pyridinen
Aus 4-Aminopyridin wurden Imidazo[4,5-c]pyridine synthetisiert . Diese Verbindungen sind in der medizinischen Chemie aufgrund ihrer breiten Palette an biologischen Aktivitäten wichtig.
Verwendung in der pharmazeutischen Forschung
“this compound” wird in der pharmazeutischen Forschung zur Entwicklung neuer Medikamente verwendet . Seine einzigartige chemische Struktur macht es zu einer wertvollen Verbindung in der Synthese komplexer Pharmazeutika.
Safety and Hazards
3-Bromo-2-methoxy-5-nitropyridine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of dust, and not ingesting the compound .
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, it’s plausible that the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .
Biochemical Pathways
In suzuki–miyaura coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds .
Result of Action
In the context of Suzuki–Miyaura coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .
Eigenschaften
IUPAC Name |
3-bromo-2-methoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCSBPXFYAADHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616121 | |
| Record name | 3-Bromo-2-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15862-50-7 | |
| Record name | 3-Bromo-2-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methoxy-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)






![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)



